molecular formula C18H19N3O3S B11186152 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11186152
M. Wt: 357.4 g/mol
InChI Key: UWBHYKWNJWETJN-UHFFFAOYSA-N
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Description

2-[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with hydroxyl groups and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves multiple steps. One common approach is the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This intermediate can then be further reacted with various amines to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones, while substitution reactions with amines would yield corresponding amides or hydrazides .

Scientific Research Applications

2-[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone exerts its effects is not fully understood. it is likely to interact with various molecular targets and pathways due to its structural features. For example, the pyrimidine ring may interact with nucleic acids or enzymes involved in DNA synthesis, while the quinoline ring could interact with proteins or receptors involved in cellular signaling .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-hydroxy-2-[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H19N3O3S/c1-11-9-18(2,3)21(13-7-5-4-6-12(11)13)16(24)10-25-17-19-14(22)8-15(23)20-17/h4-9H,10H2,1-3H3,(H2,19,20,22,23)

InChI Key

UWBHYKWNJWETJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=O)N3)O)(C)C

Origin of Product

United States

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